molecular formula C22H15BrN2OS B2732170 N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide CAS No. 300569-22-6

N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide

Cat. No.: B2732170
CAS No.: 300569-22-6
M. Wt: 435.34
InChI Key: CRYXKBUKDUZMBA-UHFFFAOYSA-N
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Description

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the biphenyl group via a Suzuki-Miyaura coupling reaction. The final step often includes the bromination of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the thiazole ring.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-bromobenzamide is unique due to its combination of a biphenyl group, a thiazole ring, and a bromobenzamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-bromo-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2OS/c23-19-9-5-4-8-18(19)21(26)25-22-24-20(14-27-22)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXKBUKDUZMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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